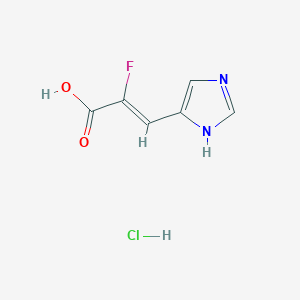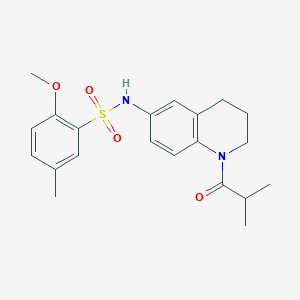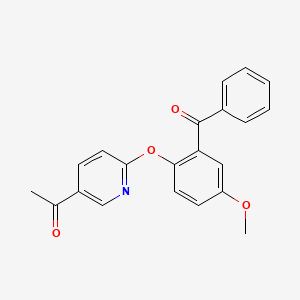
5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is a chemical compound with the molecular formula C21H17NO4 . It has a molecular weight of 347.37 .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine are not provided in the search results .Aplicaciones Científicas De Investigación
Applications in Polymer and Material Science
Functional Polymers through Thiol-Ene Coupling : The compound 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine and related structures like benzoyl thioesters have been utilized in the synthesis of functional polymers. The study by David and Kornfield (2008) involved grafting various side groups like pyridine onto polymers via thiol-ene addition, yielding functional polymers with diverse properties (David & Kornfield, 2008).
Polymer Solar Cells : Pyridine derivatives, due to their unique properties, have been incorporated into alcohol-soluble conjugated polymers used as cathode interfacial layers for polymer solar cells, showing promising results in enhancing the efficiency of these cells (Chen et al., 2017).
Synthesis and Molecular Studies
Synthesis of Novel Pyridine Derivatives : New pyridine and fused pyridine derivatives were synthesized, starting from pyridine structures. These compounds were evaluated for antimicrobial and antioxidant activity, showing the versatility of pyridine derivatives in chemical synthesis and potential medicinal applications (Flefel et al., 2018).
Chemical Transformations and Applications : Pyridine derivatives have been involved in various chemical transformations, such as the ring transformations from pyrimidine to pyridine and benzene derivatives, demonstrating the compound's potential in synthetic organic chemistry (Barczyński & Plas, 2010).
Biological and Medicinal Applications
Insecticidal Activities : Pyridine derivatives have been tested for their bioactivity, particularly as insecticides. The study revealed that some derivatives possess moderate to strong aphidicidal activities, showcasing their potential in agricultural applications (Bakhite et al., 2014).
DNA Binding and Cytotoxic Activities : The oxidovanadium(V) complexes with pyridine residues have been synthesized and thoroughly characterized. These complexes were found to have DNA binding propensity and demonstrated photo-induced DNA cleavage activities as well as cytotoxicity against certain cancer cell lines, indicating their potential in therapeutic applications (Dash et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-[6-(2-benzoyl-4-methoxyphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-14(23)16-8-11-20(22-13-16)26-19-10-9-17(25-2)12-18(19)21(24)15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRTZXRZVJWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)
![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)
![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)
![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2627543.png)
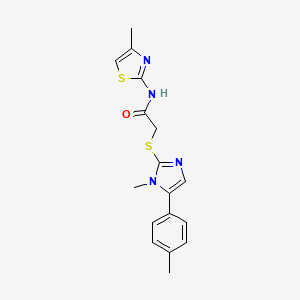
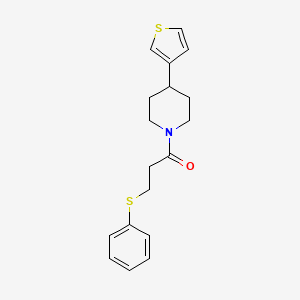

![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)
![6-(4-Chlorophenyl)-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2627551.png)
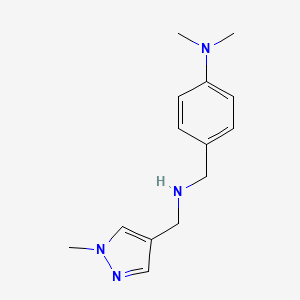
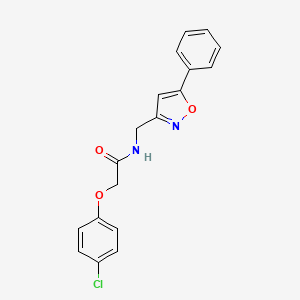
![N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627555.png)
